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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-2-
oxocyclohexanecarboxylic acid, a bifunctional organic compound of interest in synthetic
chemistry. As a 3-keto acid, its structural elucidation presents a unique set of spectroscopic
characteristics. This document serves as a comprehensive resource for researchers, scientists,
and professionals in drug development, offering detailed interpretations of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines
field-proven experimental protocols and explains the causality behind methodological choices,
ensuring both technical accuracy and practical applicability.

Introduction to 1-Methyl-2-
oxocyclohexanecarboxylic Acid
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1-Methyl-2-oxocyclohexanecarboxylic acid is a derivative of cyclohexanone, featuring both
a carboxylic acid and a ketone functional group. The presence of these two functionalities on
adjacent carbons, with a methyl group at the quaternary C1 position, dictates its chemical
behavior and spectroscopic signature. Understanding its structure is paramount for its
application in organic synthesis, where it can serve as a versatile building block. This guide
aims to provide a definitive spectroscopic profile of the molecule, enabling unambiguous
identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 1-Methyl-2-oxocyclohexanecarboxylic acid, both *H and 3C NMR provide
critical information about its carbon skeleton and the chemical environment of its protons.

Expert Insight: The Tautomerism Consideration

A crucial aspect to consider when analyzing -keto acids is the potential for keto-enol
tautomerism. The equilibrium between the keto and enol forms can be influenced by the
solvent, temperature, and concentration. This can lead to the presence of two sets of signals in
the NMR spectra. Spectroscopic and computational studies have shown that the enolate form
can be stabilized in certain environments, which can significantly alter the observed chemical
shifts.[1][2] For the purpose of this guide, we will focus on the predominant keto form, which is
typically favored in many common NMR solvents.

'H NMR Spectroscopy

The *H NMR spectrum of 1-Methyl-2-oxocyclohexanecarboxylic acid is expected to show
signals corresponding to the methyl group, the methylene protons of the cyclohexane ring, and
the acidic proton of the carboxylic acid.

Table 1: Predicted *H NMR Data for 1-Methyl-2-oxocyclohexanecarboxylic Acid
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~12.0 Singlet (broad) 1H -COOH
. -CH:- (adjacent to
20-25 Multiplet 4H
C=0 and C-COOH)
] -CHz- (remaining ring
16-1.9 Multiplet 4H
protons)
~1.4 Singlet 3H -CHs

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The broad singlet observed at a downfield chemical shift (~12 ppm) is characteristic of a
carboxylic acid proton, with its exact position being dependent on concentration and solvent
due to hydrogen bonding.[3] The protons on the cyclohexane ring will appear as complex
multiplets in the aliphatic region. The methyl group, being attached to a quaternary carbon, will

present as a sharp singlet.

3C NMR Spectroscopy

The 13C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted 3C NMR Data for 1-Methyl-2-oxocyclohexanecarboxylic Acid

Chemical Shift (d) ppm Assignment

~208 C=0 (Ketone)

~175 C=0 (Carboxylic Acid)
~60 C1 (Quaternary)

20-40 -CHz- (Cyclohexane ring)
~20 -CHs

Note: Predicted values are based on typical chemical shifts for similar structural motifs.
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The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at
a higher chemical shift than the carboxylic acid carbon.[3] The quaternary carbon (C1) will also
be distinct. The remaining methylene carbons of the ring will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Methyl-2-
oxocyclohexanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds). The choice of solvent is critical; CDCls is a good starting point for general
organic compounds, while DMSO-de can be useful for ensuring the observation of the acidic
proton.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

o Data Acquisition: Acquire both *H and *3C NMR spectra. For 13C NMR, a proton-decoupled
experiment is standard. Additional experiments like DEPT (Distortionless Enhancement by
Polarization Transfer) can be run to differentiate between CH, CHz, and CHs groups.

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. 1-Methyl-2-oxocyclohexanecarboxylic acid has several characteristic IR
absorptions.

Table 3: Key IR Absorptions for 1-Methyl-2-oxocyclohexanecarboxylic Acid
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Wavenumber (cm~?) Bond Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid

~2950 C-H stretch Aliphatic

~1710 C=0 stretch Carboxylic Acid (dimer)
~1740 C=0 stretch Ketone

1210-1320 C-O stretch Carboxylic Acid
900-960 O-H bend (out-of-plane) Carboxylic Acid

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H
stretching band that often overlaps with the C-H stretching region.[3][4] This broadness is due
to strong hydrogen bonding, which typically occurs as a dimeric association.[4] The spectrum
will also clearly show two distinct C=0 stretching absorptions: one for the carboxylic acid and
one for the ketone. The presence of conjugation can lower the frequency of the C=0 stretch.[3]

Experimental Protocol for IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
or liquid sample directly onto the ATR crystal. This is often the simplest and most common
method.

o Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry
potassium bromide (KBr) and press it into a thin, transparent pellet.

o Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum,
typically over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and structure.

For 1-Methyl-2-oxocyclohexanecarboxylic acid (CsH1203), the expected molecular weight is
approximately 156.17 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular
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ion peak (M*) would be expected at m/z 156.

Expert Insight: Fragmentation Pathways

B-Keto acids and their esters are known to undergo characteristic fragmentation patterns in the
mass spectrometer. Common fragmentation pathways include the loss of small neutral
molecules like water (H20), carbon monoxide (CO), and carbon dioxide (CO2). Alpha-cleavage
(cleavage of the bond adjacent to a carbonyl group) is also a common process. For this
molecule, we can anticipate key fragmentation events.

Predicted Fragmentation
[M - H20]+.
72()' m/z = 138
[M]+. - «COOH _ ( [M - COOH]+.
m/z = 156 %‘ m/z = 111
[M - CO2]+.
m/z =112

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Methyl-2-oxocyclohexanecarboxylic
acid in EI-MS.

Experimental Protocol for GC-MS Analysis

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an
ideal analytical technique.

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e |nstrumentation:

o Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: A temperature ramp from a low initial temperature (e.g., 70°C) to a high
final temperature (e.g., 280°C) to ensure elution of the compound.[5]

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.[5]

o Mass Range: Scan a range of m/z values that includes the expected molecular ion (e.g.,
m/z 40-400).[5]

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple
techniques. The presence of a carboxylic acid is strongly suggested by the broad O-H stretch
in the IR spectrum and the downfield proton signal in the *H NMR. The two distinct carbonyl
signals in both the IR and 3C NMR spectra confirm the presence of both a ketone and a
carboxylic acid. The molecular weight determined by MS confirms the overall molecular
formula, and the fragmentation pattern can provide further structural details that are consistent
with the proposed structure. Together, these techniques provide a self-validating system for the
unambiguous identification of 1-Methyl-2-oxocyclohexanecarboxylic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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